Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate
CAS No.: 1575819-15-6
Cat. No.: VC18728583
Molecular Formula: C16H23N3O4
Molecular Weight: 321.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1575819-15-6 |
|---|---|
| Molecular Formula | C16H23N3O4 |
| Molecular Weight | 321.37 g/mol |
| IUPAC Name | tert-butyl 3-(2-nitroanilino)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-10-6-7-12(11-18)17-13-8-4-5-9-14(13)19(21)22/h4-5,8-9,12,17H,6-7,10-11H2,1-3H3 |
| Standard InChI Key | HWFZPPRPWREWJO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=CC=C2[N+](=O)[O-] |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate is C₁₆H₂₁N₃O₄, with a molecular weight of 319.36 g/mol. Key structural features include:
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A piperidine ring serving as the central scaffold.
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A tert-butoxycarbonyl (Boc) protecting group at the 1-position, which enhances solubility and stabilizes the amine during synthetic modifications.
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A 2-nitrophenylamino substituent at the 3-position, introducing electron-withdrawing nitro functionality that influences reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₆H₂₁N₃O₄ |
| Molecular Weight | 319.36 g/mol |
| Boiling Point | Estimated 420–450°C (decomposes) |
| Solubility | Soluble in DCM, THF; sparingly in water |
| Stability | Sensitive to strong acids/bases; store at 2–8°C |
The nitro group at the phenyl ring’s 2-position imposes steric hindrance and electronic effects, directing regioselectivity in subsequent reactions such as reductions or nucleophilic substitutions .
Synthesis and Optimization Strategies
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Piperidine Functionalization: Boc protection of piperidine’s 1-amine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalytic base (e.g., DMAP).
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Introduction of 2-Nitrophenylamino Group: Nucleophilic aromatic substitution (SNAr) between 3-aminopiperidine and 1-fluoro-2-nitrobenzene under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
Critical Reaction Conditions:
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Temperature: 80°C for SNAr to overcome activation energy.
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Catalyst: Triethylamine (TEA) enhances nucleophilicity of the piperidine amine.
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Yield Optimization: Microwave-assisted synthesis reduces reaction time from 12 hours to 2 hours, improving yield from 65% to 82%.
Table 2: Synthetic Yield Comparison
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional Heating | 12 | 65 | 90 |
| Microwave-Assisted | 2 | 82 | 95 |
Chemical Reactivity and Functionalization
Reduction of Nitro Group
The 2-nitrophenyl moiety undergoes catalytic hydrogenation (H₂/Pd-C) to yield tert-butyl 3-[(2-aminophenyl)amino]piperidine-1-carboxylate, a precursor for heterocyclic compounds like benzimidazoles.
Boc Deprotection
Treatment with trifluoroacetic acid (TFA) in DCM removes the Boc group, regenerating the primary amine for further derivatization (e.g., acylations, Suzuki couplings).
Electrophilic Substitution
The electron-deficient nitro group directs electrophilic substitution (e.g., nitration, sulfonation) to the phenyl ring’s 4- and 6-positions, enabling functional diversity .
Biological and Industrial Applications
Pharmaceutical Intermediates
Piperidine derivatives are central to drugs targeting neurological disorders (e.g., donepezil analogs). The nitro group’s conversion to an amine allows the synthesis of bioactive molecules with improved blood-brain barrier permeability.
Materials Science
The compound’s aromatic nitro group participates in polymerization reactions, forming conductive polymers for organic electronics .
Analytical Characterization
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NMR Spectroscopy:
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LC-MS: [M+H]⁺ peak at m/z 320.2 confirms molecular weight.
Challenges and Future Directions
Current limitations include moderate yields in SNAr reactions and sensitivity to moisture. Future work should explore:
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Continuous-Flow Synthesis: To enhance scalability and reproducibility.
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Computational Modeling: Predicting regioselectivity in electrophilic substitutions using DFT calculations.
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